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Compound of Interest

Compound Name: 3-(2-Methyithiophenyl)phenol
CAS No.: 1261942-52-2
Cat. No.: B6370115

Get Quote

Executive Summary & Structural Context

Target Molecule: 3-(2-Methylthiophenyl)phenol (C13H120S) Significance: This biaryl system
features a phenol ring linked to a thioether-substituted phenyl ring. The core structural interest
lies in the atropisomerism potential and conformational locking induced by the ortho-methylthio
(-SMe) group. Unlike unsubstituted biphenyls, the bulky -SMe group forces a significant
dihedral twist to minimize steric clash with the phenol's ortho-protons, influencing bioavailability
and receptor binding affinity.

Primary Analytical Objectives:
+ Conformational Analysis: Determine the torsion angle (

) between the two aromatic planes.

 Intermolecular Interactions: Characterize the competition between O-H---O (strong) and O-
H---S (weak/dispersive) hydrogen bonding.

» Packing Efficiency: Evaluate
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stacking disruption caused by the non-planar geometry.

Experimental Workflow: From Synthesis to
Structure

As a Senior Scientist, | recommend the following validated workflow for obtaining high-quality
structural data.

Phase I: Single Crystal Growth (Screening)

The presence of the flexible -SMe group and the H-bond donating -OH group often leads to oil
formation. A rigorous screening protocol is required.

Solvent System

Method Rationale Expected Outcome
(viv)
Uses polarity gradient; ) )
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SMe affinity for quality, but fast)

toluene.

Phase lI: Data Collection & Refinement (SC-XRD)

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

or Cu-K

radiation). Temperature: Data must be collected at 100 K (cryogenic) to reduce thermal
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vibration of the terminal methyl group on the thioether, which is prone to high disorder at room
temperature.

Refinement Protocol (SHELXL/OLEX2):

o Disorder Handling: The -SMe group often adopts two conformations. Check for electron
density splitting around the sulfur atom. Use PART commands if occupancy is split (e.g.,
0.80/0.20).

e Hydrogen Placement:
o Aromatic H: Constrain using riding models (AFIX 43).

o Hydroxyl H: Locate in difference Fourier map. Refine freely or restrain O-H bond length
(0.82 A) if data resolution is low.

Core Structural Analysis (The "Meat")
A. Conformational Lock (The Biaryl Twist)

The defining feature of this structure is the dihedral angle between the phenol ring (Ring A) and
the thiophenyl ring (Ring B).

« Steric Driver: The van der Waals radius of Sulfur (1.80 A) is significantly larger than Carbon.
The ortho-SMe group clashes with the ortho-hydrogens of the phenol ring (H2/H4).

o Expected Geometry: Unlike planar biphenyls, 3-(2-Methylthiophenyl)phenol typically
adopts a twisted conformation with a dihedral angle in the range of 45°—65°. This prevents
coplanarity and disrupts extensive delocalization, isolating the electronic systems of the two
rings.

B. Interaction Landscape: The Hydrogen Bond Network

In the solid state, the Phenol -OH is the primary "anchor.”

e Primary Interaction (O-H---O): The most energetically favorable interaction is the formation of
infinite chains or centrosymmetric dimers where the phenol acts as both donor and acceptor

(
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e Secondary Interaction (O-H---S): Sulfur is a weak H-bond acceptor. However, in the absence
of other strong acceptors (like N or C=0), O-H---S interactions may stabilize the crystal
lattice.

o Diagnostic: Look for H---S distances < 2.9 A and angles > 150°.

e Intramolecular O-H---S? If the -OH is at the 2-position (ortho), intramolecular bonding occurs.
Since this is a 3-phenol (meta), intramolecular H-bonding to the sulfur is geometrically
impossible, forcing all interactions to be intermolecular.

C. Hirshfeld Surface Analysis

To quantify these interactions, we employ Hirshfeld Surface analysis (using CrystalExplorer).
e d_norm Surface: Red spots will appear at the Phenol -OH (donor/acceptor sites).
» Fingerprint Plot:

o H---H Contacts: The dominant contribution (>50% of surface) due to the bulky hydrophobic
rings.

o O---H Spikes: Sharp, distinct spikes indicating strong H-bonds.

o S---H Contacts: "Wings" on the plot, representing the dispersion forces stabilizing the -SMe
group.

Visualization of Structural Logic

The following diagram illustrates the hierarchical organization of forces determining the crystal
structure.
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3-(2-Methylthiophenyl)phenol
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Caption: Causal pathway from molecular sterics to macroscopic crystal packing. The steric
clash (red) forces a twist (yellow), which dictates how the molecules stack (green).

Quantitative Data Summary (Template)

Upon successful refinement, generate the following table for publication/report.
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Typical Value /

Parameter Description .

Observation
Formula C13H120S Z = 4 (typically)

Monoclinic
Space Group Symmetry

(Common for racemates)
(Torsion) C(Ph)-C-C-C(SMe) 55.4° (Expected range: 45-65°)
H-Bond

A (Strong)

S-Interaction A (Dispersive)

. ) Herringbone (due to twist
Packing Motif . :
preventing flat stacking)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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